6-(Chloromethyl)-1H-indazole hydrochloride
Description
Significance of Indazole Scaffolds in Heterocyclic Chemistry Research
Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone scaffold in the field of heterocyclic chemistry. researchgate.netchemicalbook.com This structural motif is of profound interest to both synthetic and medicinal chemists due to its versatile chemical properties and the wide array of biological activities exhibited by its derivatives. nih.govresearchgate.net The indazole nucleus exists in different tautomeric forms, with the 1H- and 2H-isomers being the most common; the 1H-indazole tautomer is generally the more thermodynamically stable form. researchgate.netchemicalbook.comjmchemsci.com This inherent structural feature, combined with the planar nature of the ring system, allows for extensive functionalization at various positions, leading to a vast chemical space for exploration. nih.gov
In academic and industrial research, the indazole core is recognized as a "privileged scaffold," meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme. researchgate.net This versatility has led to the incorporation of indazole systems into numerous compounds investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. researchgate.netnih.gov Consequently, the indazole ring is a key component in a variety of synthetic drugs and serves as a critical intermediate in the synthesis of complex bioactive molecules. nih.govnih.govresearchgate.net The ongoing investigation into novel synthetic methodologies for indazole derivatives and their subsequent biological evaluation remains an active and significant area of chemical research. nih.govnih.govorganic-chemistry.org
Overview of Halogenated Indazoles in Academic Investigations
The introduction of halogen atoms onto the indazole scaffold is a common and impactful strategy in the design of novel chemical entities for academic research. Halogenation can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgmdpi.com These modifications arise from the unique electronic and steric effects of halogen substituents. For instance, the size and electronegativity of the halogen atom can influence intermolecular interactions, such as the formation of halogen bonds, which are increasingly recognized for their role in molecular recognition processes. mdpi.commdpi.com
In academic investigations, halogenated indazoles serve as versatile synthetic intermediates. rsc.org The halogen atom, particularly bromine and iodine, can act as a leaving group or a handle for further functionalization through various cross-coupling reactions, providing access to a diverse range of substituted indazoles that would be difficult to synthesize directly. rsc.org Research has focused on developing regioselective methods for the direct C-H halogenation of the indazole ring system, aiming for milder, more efficient, and environmentally friendly synthetic protocols. rsc.org Studies involving halogenated indazoles, such as 3-chloro-6-nitro-1H-indazole and 6-bromo-1H-indazole, highlight their utility as precursors for creating libraries of compounds for biological screening and for investigating structure-activity relationships (SAR). nih.govresearchgate.net
Specific Academic Relevance of 6-(Chloromethyl)-1H-indazole Hydrochloride as a Research Compound
This compound is a specific halogenated indazole derivative that holds particular importance as a building block in synthetic organic chemistry. bldpharm.com Its academic relevance stems from the reactive nature of the chloromethyl group (-CH₂Cl) at the 6-position of the indazole ring. This functional group serves as an electrophilic site, making the compound a valuable precursor for introducing the indazole-6-methyl moiety into larger, more complex molecular architectures.
The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various chemical reactions. ontosight.ai In academic research, this compound is primarily utilized as an intermediate. bldpharm.com The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, through nucleophilic substitution reactions. This reactivity allows for the straightforward synthesis of a diverse library of 6-substituted indazole derivatives. The ability to easily append different functional groups to the indazole core via the chloromethyl handle makes this compound a key tool for researchers exploring the chemical and biological properties of this important heterocyclic system.
Interactive Data Table: Properties of 6-(Chloromethyl)-1H-indazole and its Hydrochloride Salt
| Property | 6-(Chloromethyl)-1H-indazole | This compound | Reference |
| CAS Number | Not explicitly found | 1955532-04-3 | bldpharm.com |
| Molecular Formula | C₈H₇ClN₂ | C₈H₈Cl₂N₂ | bldpharm.comcymitquimica.com |
| Molecular Weight | 166.61 g/mol | 203.07 g/mol | bldpharm.comcymitquimica.com |
| Common Use | Synthetic Intermediate | Research Building Block | bldpharm.comcymitquimica.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(chloromethyl)-1H-indazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPKVMBNGFJQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)NN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Chloromethyl 1h Indazole Hydrochloride and Analogous Indazole Derivatives
Strategies for Indazole Core Formation and Functionalization
The construction of the bicyclic indazole system can be achieved through various synthetic routes, followed by functionalization to install desired substituents. The regioselectivity of these reactions is a key challenge, particularly in controlling substitution on the pyrazole (B372694) and benzene (B151609) rings.
Intramolecular Cyclization Approaches for 1H-Indazoles
Intramolecular cyclization reactions are among the most powerful methods for constructing the 1H-indazole core, often providing high yields and good control over the final structure. These methods typically involve the formation of a key N-N or C-N bond in the final ring-closing step.
One prominent strategy is the intramolecular C-H amination of readily accessible hydrazones. For instance, diaryl or tert-butyl aryl ketone hydrazones can undergo direct aryl C-H amination to form 1H-indazoles. nih.gov This can be mediated by reagents like iodine in the presence of a base or by oxidants such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov Similarly, a ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an effective route to the 1H-indazole scaffold. nih.gov
Another significant approach involves the cyclization of o-haloaryl N-sulfonylhydrazones . These reactions can be induced thermally, followed by a copper(I) oxide-mediated cyclization. nih.gov Alternatively, using a copper(II) acetate catalyst allows the reaction to proceed at lower temperatures with reduced catalyst loading. nih.gov A related strategy is the copper-catalyzed intramolecular Ullmann-type reaction , which has been successfully applied to the synthesis of densely functionalized 1H-indazoles. nih.gov
The following table summarizes selected intramolecular cyclization approaches for the formation of the 1H-indazole core.
| Precursor Type | Method | Catalyst/Reagent | Key Features |
| Arylhydrazones | Direct Aryl C-H Amination | PIFA or I₂/KI/NaOAc | Metal-free conditions, good functional group tolerance. nih.gov |
| o-Haloaryl N-sulfonylhydrazones | Cyclization | Cu₂O or Cu(OAc)₂·H₂O | Tolerates various functional groups; lower temperature with Cu(OAc)₂. nih.gov |
| Hydrazone from o-halo-benzaldehyde | Intramolecular Ullmann Cyclization | Copper catalyst | Effective for complex, substituted indazoles. nih.gov |
| 2-Aminobenzonitriles | N-N Bond Formation | Cu(OAc)₂ / O₂ | Forms ketimine intermediate, uses oxygen as the sole oxidant. nih.gov |
Functionalization of the Indazole Nucleus (e.g., Electrophilic and Nucleophilic Substitution)
Once the indazole nucleus is formed, its further decoration is achieved through various functionalization reactions. The indazole ring system, composed of a benzene ring fused to a pyrazole ring, presents multiple sites for substitution.
Electrophilic substitution reactions, such as halogenation, are pivotal for introducing handles for further modifications, like cross-coupling reactions. For example, the C-3 position of the indazole ring can be readily iodinated or brominated. mdpi.com
C-H functionalization has emerged as a powerful tool for the direct installation of functional groups without pre-functionalized starting materials. nih.govnih.gov Transition-metal-catalyzed C-H activation can be directed to various positions on the indazole ring, enabling the introduction of aryl, alkyl, and other groups. researchgate.net
Nucleophilic substitution , particularly N-alkylation and N-arylation, is also a fundamental transformation. Direct alkylation of the indazole NH group often leads to a mixture of N-1 and N-2 substituted products, as the 1H-indazole and 2H-indazole tautomers are in equilibrium. beilstein-journals.orgresearchgate.netsemanticscholar.org The ratio of these regioisomers is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. beilstein-journals.orgresearchgate.net Regioselective N-1 or N-2 alkylation can be achieved by carefully tuning these parameters or by employing directing groups. semanticscholar.org
Regioselective Functionalization at the C-6 Position of the Indazole Ring
Achieving regioselective functionalization at a specific position on the benzene portion of the indazole ring, such as C-6, is critical for synthesizing targeted molecules like 6-(chloromethyl)-1H-indazole. This is typically accomplished by starting with a precursor that already contains a functional group at the desired position, which can then be elaborated.
For example, the synthesis of various 6-substituted 1H-indazoles has been reported, starting from correspondingly substituted anilines or benzoic acids. Common starting materials include 4-methyl-3-nitroaniline or 4-methyl-3-nitrobenzoic acid, where the methyl group ultimately becomes the C-7 position and the nitro group directs the cyclization, placing subsequent functionality at C-6.
A key precursor for 6-(chloromethyl)-1H-indazole is 6-(hydroxymethyl)-1H-indazole . Its synthesis can be accomplished from a 6-carboxy-1H-indazole derivative via reduction of the carboxylic acid or ester group using a reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.net Another important intermediate is 6-bromo-1H-indazole , which can serve as a versatile handle for introducing other functional groups via cross-coupling reactions. researchgate.net
The following table highlights key precursors for C-6 functionalized indazoles and their synthetic utility.
| C-6 Precursor | Synthetic Route | Utility |
| 6-Carboxy-1H-indazole | Cyclization of 4-carboxy-2-hydrazinyl-benzaldehyde | Can be reduced to 6-(hydroxymethyl)-1H-indazole. |
| 6-(Hydroxymethyl)-1H-indazole | Reduction of 6-carboxy-1H-indazole ester | Direct precursor for 6-(halomethyl) derivatives. researchgate.net |
| 6-Bromo-1H-indazole | Cyclization of brominated precursors | Versatile handle for Pd-catalyzed cross-coupling reactions. researchgate.net |
| 6-Nitro-1H-indazole | Nitration of indazole or cyclization of nitrated precursors | The nitro group can be reduced to an amine and further modified. nih.gov |
Introduction of the Chloromethyl Moiety: Synthetic Routes and Precursors
The chloromethyl group is a valuable functional moiety, acting as a versatile electrophile for introducing the indazolyl-methyl unit into larger molecules. Its introduction onto the indazole C-6 position requires specific synthetic strategies.
Chloromethylation Reactions in Heterocyclic Systems
Direct chloromethylation of aromatic and heteroaromatic rings, often known as the Blanc reaction , typically involves reacting the substrate with formaldehyde (B43269) and hydrogen chloride, usually in the presence of a Lewis acid catalyst like zinc chloride. researchgate.net However, this reaction can suffer from poor regioselectivity and the formation of side products, especially with sensitive heterocyclic systems like indazole. The acidic conditions can also lead to unwanted reactions at the nitrogen atoms of the pyrazole ring.
A more controlled and widely used method for introducing a chloromethyl group onto a heterocyclic system is a two-step sequence starting from a hydroxymethyl derivative. The precursor alcohol can be synthesized with high regioselectivity, and its subsequent conversion to the chloride is often a high-yielding reaction. Common reagents for converting primary alcohols to alkyl chlorides include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or concentrated hydrochloric acid.
Studies have shown that indazoles react with formaldehyde in aqueous HCl to produce N-hydroxymethyl derivatives. nih.gov This highlights the reactivity of the indazole nucleus under these conditions and suggests that a direct C-chloromethylation would be challenging. Therefore, the synthesis of a C-6 hydroxymethyl precursor is the preferred route.
Design and Synthesis of Precursors for 6-(Chloromethyl)-1H-indazole Hydrochloride
The synthesis of this compound hinges on the preparation of a key precursor, 6-(hydroxymethyl)-1H-indazole . As mentioned previously, this alcohol can be obtained by the reduction of a 6-carboxy-1H-indazole derivative.
Once 6-(hydroxymethyl)-1H-indazole is obtained, it can be converted to the desired 6-(chloromethyl)-1H-indazole. A highly analogous transformation has been reported for the synthesis of 6-(bromomethyl)-1H-indazole, where 6-(hydroxymethyl)-1H-indazole is treated with 33% hydrogen bromide in acetic acid at elevated temperatures. researchgate.netresearchgate.net This reaction proceeds in high yield (89%). By analogy, treating 6-(hydroxymethyl)-1H-indazole with a suitable chlorinating agent, such as concentrated hydrochloric acid or thionyl chloride, would yield the target 6-(chloromethyl)-1H-indazole.
The final step is the formation of the hydrochloride salt . This is typically achieved by treating a solution of the free base, 6-(chloromethyl)-1H-indazole, in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt often has improved stability and handling properties compared to the free base.
The proposed synthetic sequence is summarized below:
6-Carboxy-1H-indazole Ester → 6-(Hydroxymethyl)-1H-indazole → 6-(Chloromethyl)-1H-indazole → this compound
This route offers excellent control over the regiochemistry, ensuring the chloromethyl group is introduced specifically at the C-6 position.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The conditions for N-alkylation of the indazole ring are another frequent subject of optimization, as reactions can often produce a mixture of N1 and N2-substituted isomers. Studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate show that the choice of base and solvent system is crucial for controlling regioselectivity and yield beilstein-journals.org. For example, treating the indazole with an alkyl iodide and sodium hydride in DMF might produce N1 and N2 products in a nearly 1:1 ratio with moderate total yields, whereas using cesium carbonate as the base can significantly favor the N1-substituted product with excellent yields (>90%) beilstein-journals.org.
Furthermore, modern synthetic methods like metal-catalyzed C-H activation and amination reactions offer powerful tools for constructing the indazole core itself. The optimization of these reactions involves screening various catalysts, oxidants, and additives. In a silver-mediated intramolecular amination to form 1H-indazoles, a comprehensive optimization study revealed that the combination of Cu(OAc)2 as a catalyst and AgNTf2 as an oxidant at 80 °C provided a near-quantitative yield (97%) nih.gov. The choice of silver salt was found to be critical, with other salts like Ag2CO3 or AgOTf resulting in no reaction or significantly lower yields nih.gov. Such detailed screening is characteristic of academic efforts to understand and perfect new synthetic methodologies.
These examples underscore the meticulous process of optimization in an academic setting, where variables such as temperature, solvent, catalyst system, and the nature of reactants are systematically varied to achieve the desired outcome.
Mechanistic Investigations of Chemical Reactivity and Transformations
Reaction Pathways Involving the Chloromethyl Group
The chloromethyl substituent at the C6 position is a primary site of reactivity, functioning as a versatile electrophilic handle for the introduction of various functionalities.
The carbon atom of the chloromethyl group is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the substitution reaction. These reactions typically proceed via an SN2 mechanism. A variety of sulfur, nitrogen, and oxygen-based nucleophiles can be employed to generate a diverse library of 6-substituted indazole derivatives. For instance, the reaction with thiolates, such as ethylthiol, readily forms the corresponding thioether. researchgate.net
| Nucleophile | Reagent Example | Product Class | Potential Product Structure |
|---|---|---|---|
| Thiolate | Sodium ethanethiolate (NaSEt) | Thioether | 6-((Ethylthio)methyl)-1H-indazole |
| Amine | Ammonia (NH₃) | Primary Amine | (1H-Indazol-6-yl)methanamine |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Ether | 6-(Methoxymethyl)-1H-indazole |
| Cyanide | Sodium cyanide (NaCN) | Nitrile | 2-(1H-Indazol-6-yl)acetonitrile |
| Azide (B81097) | Sodium azide (NaN₃) | Azide | 6-(Azidomethyl)-1H-indazole |
The chloromethyl group serves as a potent electrophilic synthon. The electron-withdrawing nature of the chlorine atom, combined with its ability to function as a good leaving group, renders the adjacent methylene (B1212753) carbon electron-deficient and thus highly reactive towards nucleophiles. This inherent electrophilicity allows 6-(chloromethyl)-1H-indazole to act as an indazol-6-ylmethylating agent. In this role, it can be used to introduce the indazol-6-ylmethyl moiety onto various substrates, a common strategy in the synthesis of complex molecules and pharmacologically active compounds. nih.gov The reaction is a classic example of alkylation, where the indazole derivative provides the electrophilic carbon framework.
Indazole Ring Reactivity Studies
The indazole ring is an aromatic heterocyclic system with its own characteristic reactivity, which can be modulated by the substituents present on the ring.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic systems, including indazole. The outcome of such reactions on 6-(chloromethyl)-1H-indazole is directed by the combined electronic effects of the fused pyrazole (B372694) and benzene (B151609) rings, as well as the existing substituent. The indazole nucleus is generally considered an electron-rich heterocycle. Theoretical and experimental studies suggest that the C3 position is often the most nucleophilic and thus the most susceptible to electrophilic attack.
The chloromethyl group at the C6 position is a weakly deactivating, ortho-, para- directing group. Therefore, it directs incoming electrophiles to the C5 and C7 positions. The interplay between the inherent reactivity of the indazole nucleus (favoring C3) and the directing effect of the C6 substituent can lead to mixtures of products. The precise regiochemical outcome often depends on the specific electrophile and reaction conditions.
| Reaction | Reagents | Predicted Major Substitution Position(s) | Potential Product Name |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C3, C5, C7 | 6-(Chloromethyl)-3-nitro-1H-indazole |
| Bromination | Br₂/FeBr₃ | C3, C5, C7 | 3-Bromo-6-(chloromethyl)-1H-indazole |
| Sulfonation | Fuming H₂SO₄ | C5, C7 | 6-(Chloromethyl)-1H-indazole-7-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | C3, C5 | 1-(6-(Chloromethyl)-1H-indazol-3-yl)ethan-1-one |
Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups (such as a nitro group) to activate the ring towards nucleophilic attack. nih.gov The 6-(chloromethyl)-1H-indazole molecule lacks such strong activating groups, making direct SNAr on the carbocyclic or heterocyclic part of the nucleus challenging under standard conditions. Such transformations would likely require harsh reaction conditions or metal catalysis to proceed efficiently.
Beyond substitution reactions, the functional groups on 6-(chloromethyl)-1H-indazole can be interconverted to access other derivatives.
N-Substitution: The proton on the N1 position of the indazole ring is acidic and can be removed by a base. The resulting indazolide anion is nucleophilic and can react with electrophiles, such as alkyl halides, leading to N1- or N2-substituted indazoles. beilstein-journals.org The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. beilstein-journals.orgbeilstein-journals.org
Modification of the Chloromethyl Group: The chloromethyl group can be transformed into a variety of other functionalities. For example, hydrolysis can convert it to a hydroxymethyl group, oxidation can yield a formyl (aldehyde) group, and reaction with amines can produce aminomethyl derivatives, as noted in section 3.1.1. ub.edu These transformations significantly expand the synthetic utility of the parent compound.
| Target Functional Group | Reaction Type | Typical Reagents | Product Name |
|---|---|---|---|
| N1-Alkyl Indazole | N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 6-(Chloromethyl)-1-methyl-1H-indazole |
| Hydroxymethyl | Hydrolysis | H₂O, weak base (e.g., NaHCO₃) | (1H-Indazol-6-yl)methanol |
| Formyl (Aldehyde) | Oxidation | DMSO, base (Sommelet reaction) or other mild oxidants | 1H-Indazole-6-carbaldehyde |
| Aminomethyl | Amination (Displacement) | Ammonia or primary/secondary amine | (1H-Indazol-6-yl)methanamine |
Specific Reaction Mechanisms and Kinetics
The reactivity of indazoles in acidic media has been a subject of detailed mechanistic studies, particularly concerning addition reactions. A key example is the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid, which has been investigated through experimental techniques like solution and solid-state nuclear magnetic resonance (NMR) and crystallography, as well as theoretical calculations. nih.govacs.orgnih.govresearchgate.net
In an acidic environment, such as aqueous HCl, the reaction mechanism for the addition of formaldehyde to the indazole ring does not involve a direct reaction between the indazolium cation and formaldehyde (either neutral or protonated). nih.govacs.org This is because indazoles are significantly more basic than formaldehyde. acs.org Instead, the established mechanism proceeds through the reaction of the neutral, unprotonated indazole tautomer (the 1H-tautomer being more stable and predominant) with protonated formaldehyde. nih.govacs.org The reaction primarily yields N1-hydroxymethyl derivatives, which are often isolated as the neutral indazoles upon the addition of water due to their insolubility. nih.govacs.org
The general pathway can be summarized as follows:
Protonation of formaldehyde by the strong acid (HCl) to form the more electrophilic hydroxymethyl cation ([CH₂OH]⁺).
Nucleophilic attack by the N1 nitrogen of the neutral indazole molecule on the protonated formaldehyde.
Deprotonation to yield the final (1H-indazol-1-yl)methanol product.
This mechanism was determined for indazole itself and various substituted derivatives. nih.govacs.org Kinetic studies on other reactions, such as the nitration of indazole in sulfuric acid, also support the involvement of the protonated form of the heterocycle (the conjugate acid) in the reaction pathway at certain acidities. rsc.org
The presence, position, and electronic nature of substituents on the indazole ring profoundly influence the reaction mechanism, rate, and the distribution of resulting isomers. This is clearly demonstrated in the addition reactions of nitro-substituted indazoles with formaldehyde in acidic media. nih.govacs.org
Studies have shown that indazole and its 4-nitro, 5-nitro, and 6-nitro derivatives readily react with formaldehyde in aqueous HCl to yield the corresponding (1H-indazol-1-yl)methanol derivatives. nih.govacs.org However, 7-nitro-1H-indazole does not react under the same conditions, highlighting a significant positional substituent effect. nih.govacs.org The strong electron-withdrawing nature and steric proximity of the 7-nitro group are thought to deactivate the indazole ring towards this electrophilic addition.
Furthermore, substituents impact the isomeric outcome of the reaction. While the N1-substituted isomer is generally the major or exclusive product due to the greater thermodynamic stability of the 1H-tautomer, the presence of certain substituents can lead to the formation of the N2-isomer. nih.govbeilstein-journals.orgchemicalbook.com For instance, in the reaction of 4-nitro-1H-indazole with formaldehyde, a minor amount (5%) of the N2-substituted isomer, (4-nitro-2H-indazol-2-yl)methanol, is formed alongside the major N1-isomer (95%). nih.govacs.org In contrast, for 5-nitro and 6-nitro-1H-indazoles, only the N1-isomers were observed. nih.govacs.org
In other types of reactions, such as the formation of the indazole ring itself via cyclization of 3-amino-3-(2-nitroaryl)propanoic acids, substituents also play a critical role. The introduction of electron-donating groups like methoxy (B1213986) or benzyloxy in the 5-position was found to cause a marked reduction in reaction yield. diva-portal.orgresearchgate.net This effect is attributed to the reduced electrophilicity of a putative nitroso intermediate involved in the N-N bond-forming cascade. diva-portal.orgresearchgate.net Conversely, electron-withdrawing groups such as chlorine or trifluoromethyl at the 6-position were well-tolerated. researchgate.net
The following table summarizes the product distribution in the reaction of various nitro-indazoles with formaldehyde in acidic media.
| Indazole Reactant | N1-Isomer Yield | N2-Isomer Yield | Reference |
| 1H-Indazole | Major Product | Not Observed | nih.govacs.org |
| 4-Nitro-1H-indazole | 95% | 5% | nih.govacs.org |
| 5-Nitro-1H-indazole | Major Product | Not Observed | nih.govacs.org |
| 6-Nitro-1H-indazole | Major Product | Not Observed | nih.govacs.org |
| 7-Nitro-1H-indazole | No Reaction | No Reaction | nih.govacs.org |
Regioselectivity in Alkylation and Functionalization of Indazole Nitrogen Atoms (N1 vs. N2)
The functionalization of the indazole scaffold, particularly N-alkylation, presents a significant challenge in regioselectivity, as reactions can occur at either the N1 or N2 position, often yielding a mixture of isomers. beilstein-journals.orgresearchgate.net The outcome of these reactions is dictated by a complex interplay of factors including the electronic and steric properties of substituents on the indazole ring, the nature of the alkylating agent, and the specific reaction conditions (e.g., base, solvent, temperature). nih.govd-nb.info
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgchemicalbook.comd-nb.info This intrinsic stability often favors the formation of N1-substituted products under thermodynamic control. nih.govnih.gov However, kinetic control can lead to the formation of N2-products. researchgate.net
Substituent Effects: The position and electronic nature of substituents are critical determinants of regioselectivity.
Steric Hindrance: Substituents at the C7 position can sterically hinder the N1 position, thereby directing alkylation to the N2 position. For example, employing C7-substituted indazoles with nitro or carboxylate groups results in excellent N2 regioselectivity (≥96%). nih.gov
Electronic Effects: The electronic properties of substituents across the ring influence the nucleophilicity of the N1 and N2 atoms. For instance, in a study using sodium hydride in tetrahydrofuran (B95107) (THF), a variety of C3-substituted indazoles (with carboxymethyl, tert-butyl, and carboxamide groups) showed greater than 99% selectivity for the N1 position. nih.govd-nb.info
Reaction Conditions: The choice of base and solvent system is crucial for controlling the N1/N2 ratio.
Base/Solvent System: The combination of sodium hydride (NaH) in THF has been identified as a promising system for achieving high N1 selectivity for many indazole derivatives. nih.govd-nb.info In contrast, conditions such as potassium carbonate in dimethylformamide (DMF) can lead to highly variable N1:N2 ratios, sometimes approaching 1:1. nih.gov
Mitsunobu Conditions: Using Mitsunobu conditions (e.g., with n-pentanol) can dramatically shift the selectivity, showing a strong preference for the formation of the N2-regioisomer. nih.gov
The following table provides a summary of how different substituents and conditions affect the regioselectivity of N-alkylation of the indazole ring.
| Indazole Substituent | Alkylating Agent | Conditions (Base, Solvent) | N1:N2 Ratio | Reference |
| 3-Carboxymethyl | n-Pentyl bromide | NaH, THF | >99:1 | nih.gov |
| 3-tert-Butyl | n-Pentyl bromide | NaH, THF | >99:1 | nih.gov |
| Unsubstituted | n-Pentyl bromide | NaH, THF | 1:1.3 | nih.gov |
| 7-Nitro | n-Pentyl bromide | NaH, THF | 4:96 | nih.gov |
| 7-Carboxymethyl | n-Pentyl bromide | NaH, THF | <1:99 | nih.gov |
| 5-Bromo-3-carboxylate | Isopropyl iodide | NaH, DMF | 38:46 (yields) | beilstein-journals.org |
| 5-Bromo-3-carboxylate | Methyl iodide | K₂CO₃, DMF | 44:40 (yields) | beilstein-journals.org |
Research Applications and Methodological Utility of 6 Chloromethyl 1h Indazole Hydrochloride
Utilization as a Synthetic Building Block in Complex Molecule Synthesis
6-(Chloromethyl)-1H-indazole hydrochloride is a versatile heterocyclic compound that serves as a fundamental building block in the synthesis of more complex molecules across various scientific disciplines. Its structure, featuring a reactive chloromethyl group attached to the stable indazole core, makes it an ideal starting material or intermediate for constructing diverse molecular architectures.
Scaffold in Medicinal Chemistry Research and Drug Discovery Processes
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. sigmaaldrich.com This bicyclic aromatic heterocycle is a key structural component in numerous therapeutic agents, particularly in oncology. nih.gov Indazole derivatives have been successfully developed as kinase inhibitors, which are crucial in cancer therapy. rsc.orgnih.gov The chloromethyl group at the 6-position of this compound provides a reactive handle for chemists to introduce various functional groups, enabling the synthesis of large libraries of novel compounds for biological screening. researchgate.net This process is integral to modern drug discovery, allowing for the systematic exploration of structure-activity relationships to optimize potency and selectivity for specific biological targets.
Several FDA-approved anti-cancer drugs are built upon the indazole framework, underscoring its therapeutic importance. rsc.orgrsc.org These drugs often target specific protein kinases involved in tumor growth and proliferation. The ability to modify the indazole core, facilitated by building blocks like this compound, is critical for developing next-generation targeted therapies. nih.govnih.gov
| Drug Name | Therapeutic Class | Target(s) |
|---|---|---|
| Pazopanib | Anti-cancer Agent | VEGFR, PDGFR, c-Kit |
| Axitinib | Anti-cancer Agent | VEGFR |
| Entrectinib | Anti-cancer Agent | TRK, ROS1, ALK |
| Merestinib | Anti-cancer Agent | c-Met |
Intermediate in Agrochemical Research and Development
The utility of heterocyclic building blocks extends into the field of agricultural science. this compound and related indazole derivatives serve as valuable intermediates in the research and development of new agrochemicals. chemimpex.com The indazole scaffold is explored for its potential in creating novel herbicides and fungicides. chemimpex.com For instance, research has been conducted on new 6-indazolyl-2-picolinic acids, designed through scaffold hopping, to discover molecules with potential herbicidal activity. researchgate.net The goal is to develop more effective and sustainable crop protection solutions that can target specific pests or weeds without harming beneficial species. chemimpex.com
Component in Novel Materials Research
Beyond life sciences, indazole derivatives are finding applications in materials science. ontosight.ai These compounds are investigated as components in the development of novel materials with specialized properties. Specifically, indazole-based polymers have been researched for their potential use in organic light-emitting diodes (OLEDs), which could lead to more efficient and flexible electronic displays. ontosight.ai The photophysical properties of certain indazole derivatives make them attractive candidates for use in dyes, advanced copolymers, and other functional materials. researchgate.net
Role in Methodological Development for Heterocyclic Chemistry
This compound is not only a building block for creating new products but also a tool for advancing the field of organic synthesis itself. Heterocyclic chemistry is a vast area of organic chemistry focused on the synthesis, properties, and applications of cyclic compounds containing heteroatoms. srdorganics.com The development of new, efficient, and selective chemical reactions is a constant pursuit.
The reactive nature of the chloromethyl group—a benzylic chloride—makes this compound particularly useful for developing new synthetic methodologies. It readily participates in nucleophilic substitution reactions, allowing for the attachment of a wide range of other chemical moieties. Organic chemists can use this compound as a model substrate to test and refine new catalytic systems, reaction conditions, and synthetic strategies for the functionalization of heterocyclic cores. researchgate.net Its utility in multi-step syntheses provides a reliable pathway for constructing complex molecular targets, thereby contributing to the broader toolkit of synthetic organic chemistry. thieme-connect.deorganic-chemistry.org
Investigations as Corrosion Inhibitors in Research Scale
In the field of materials protection, indazole derivatives have been investigated for their potential to inhibit the corrosion of metals, particularly steel in acidic environments. mdpi.comresearchgate.net Corrosion is a significant industrial problem, and the use of organic inhibitors is a common and practical method for protection. jmaterenvironsci.comsaudijournals.com
Research studies have shown that indazole derivatives can act as effective corrosion inhibitors. mdpi.comresearchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface. This forms a protective layer that blocks the active sites for corrosion, retarding both the anodic and cathodic reactions of the corrosion process. jmaterenvironsci.combohrium.comnih.gov The nitrogen atoms and the pi-electrons of the aromatic indazole ring play a crucial role in the adsorption process. mdpi.com Studies have demonstrated high inhibition efficiencies for various indazole derivatives in corrosive media like hydrochloric acid (HCl). mdpi.comresearchgate.netjmaterenvironsci.com
| Indazole Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration |
|---|---|---|---|---|
| 2-methyl-6-nitro-2H-indazole (6NI2) | C38 Steel | 1 M HCl | 96.49% | 10-3 M |
| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) | C38 Steel | 1 M HCl | 94.73% | 10-3 M |
| 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (E1) | Mild Steel | 1.0 M HCl | 87% | 10-3 M |
| 5-aminoindazole (AIA) | Carbon Steel | 1 M HCl | Reported as excellent inhibitor | Not specified |
Advanced Spectroscopic and Crystallographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For derivatives of 1H-indazole, multinuclear NMR studies, including ¹H, ¹³C, and ¹⁵N NMR, are routinely employed to confirm their molecular structure. nih.gov
¹H NMR Spectroscopy: In the ¹H NMR spectrum of indazole derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the bicyclic ring system. For compounds related to 6-(chloromethyl)-1H-indazole, the chloromethyl group's protons (-CH₂Cl) are expected to appear as a singlet in a distinct region of the spectrum. The aromatic protons on the indazole core typically exhibit complex splitting patterns due to spin-spin coupling. The N-H proton of the indazole ring is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. The carbon of the chloromethyl group is anticipated to have a characteristic chemical shift. The carbon atoms of the indazole ring will appear in the aromatic region, and their specific shifts are diagnostic of the substitution pattern. researchgate.net For instance, the chemical shifts of C3 and the carbons in the benzene (B151609) ring can help distinguish between different positional isomers. nih.gov
¹⁵N NMR and Multinuclear Studies: While less common, ¹⁵N NMR can be a powerful tool for studying nitrogen-containing heterocycles like indazoles, as the nitrogen chemical shifts are very sensitive to the electronic environment and tautomeric form. nih.gov Solid-state NMR can also be employed to study the compound in its crystalline form, providing insights into the molecular structure and packing in the solid state.
Illustrative NMR Data for a Related Indazole Derivative
| Nucleus | Atom | Chemical Shift (ppm) |
| ¹H | H3 | ~8.1 |
| H4 | ~7.8 | |
| H5 | ~7.1 | |
| H6 | ~7.4 | |
| H7 | ~7.6 | |
| N1-H | ~13.1 | |
| ¹³C | C3 | ~135.0 |
| C3a | ~121.0 | |
| C4 | ~126.0 | |
| C5 | ~120.0 | |
| C6 | ~121.0 | |
| C7 | ~110.0 | |
| C7a | ~140.0 |
Note: The chemical shifts for 6-(chloromethyl)-1H-indazole hydrochloride would be expected to differ due to the presence of the chloromethyl substituent and the hydrochloride salt form.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.
For indazole derivatives, single-crystal X-ray diffraction analysis reveals the planar nature of the bicyclic indazole core and the conformation of its substituents. mdpi.com The crystal structure would confirm the position of the chloromethyl group at the C6 position and provide details about the geometry of the indazole ring.
In the case of this compound, the analysis would also show the location of the chloride counter-ion and its interactions with the protonated indazole molecule. Hydrogen bonding interactions, particularly involving the N-H groups of the indazole ring and the chloride ion, are expected to play a significant role in the crystal packing.
Crystallographic Data for a Substituted Indazole Analogue
Although the specific crystal structure of this compound is not available in the reviewed literature, data from related structures can provide an insight into the expected crystallographic parameters. The following table presents data for a substituted indazole derivative to illustrate the type of information obtained from an X-ray diffraction study. mdpi.com
| Parameter | Value for a Substituted Indazole Derivative |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
Mass Spectrometry Techniques in Support of Reaction Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used in academic research to confirm the molecular weight of synthesized compounds and to gain structural information through the analysis of fragmentation patterns.
In the context of the synthesis of this compound, mass spectrometry would be used to verify the mass of the final product. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. mdpi.com
During reaction monitoring, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the consumption of starting materials and the formation of intermediates and the final product. The fragmentation pattern observed in the mass spectrum can also provide structural confirmation. For indazole-type synthetic compounds, characteristic fragmentation pathways often involve cleavages of the side chains attached to the indazole core. researchgate.net The analysis of these fragments can help in the structural assignment of the parent molecule and any reaction byproducts.
Emerging Research Frontiers and Future Perspectives
Innovations in Synthetic Pathways for Substituted Indazoles
The synthesis of indazole derivatives has evolved significantly, moving beyond classical methods to more efficient, selective, and sustainable approaches. Modern drug discovery and materials science demand a diverse toolkit of synthetic methodologies to construct these valuable heterocyclic motifs. nih.govbenthamscience.com Innovations have focused on metal-catalyzed reactions, the development of eco-friendly processes, and novel multicomponent reactions that enhance efficiency and structural variety. benthamscience.com
Recent advancements include:
Metal-Catalyzed Cross-Coupling and C-H Activation: Transition metal-mediated reactions, particularly those involving palladium, copper, and silver, have become powerful tools for constructing the indazole core and for its subsequent functionalization. nih.govresearchgate.net For instance, silver(I)-mediated intermolecular oxidative C-H amination provides an efficient route to 3-substituted 1H-indazoles. nih.gov Similarly, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones offers a versatile approach at lower temperatures and catalyst loadings. mdpi.com These methods often exhibit high functional group tolerance and yield functionalized indazoles with greater complexity. researchgate.net
[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of arynes with α-diazocarbonyl compounds has emerged as a potent strategy for forming indazoles. ucc.ie This methodology allows for the synthesis of diverse derivatives, including indazole-3-phosphonates, by varying the diazo component. ucc.ie Research in this area has also explored optimizing reaction conditions to control the formation of N-H, N-Ac, or N-Ph indazoles and extending these processes to continuous flow systems. ucc.ie
Environmentally Friendly Approaches: There is a growing emphasis on developing greener synthetic routes. This includes the use of ionic liquids as solvents or catalysts for synthesizing 1H-indazoles from N-tosylhydrazones, offering a mild and efficient alternative to traditional methods. jocpr.com Catalyst-free reactions in green solvents like water are also being developed, such as the regioselective 1,6-aza-Michael addition of para-quinone methides with indazole. acs.org
| Synthetic Innovation | Description | Catalyst/Reagent Examples | Key Advantages | Reference |
|---|---|---|---|---|
| C-H Activation/Amination | Direct formation of C-N bonds on an aromatic ring to construct the indazole core. | Palladium (Pd), Copper (Cu), Silver (Ag) | High atom economy, access to otherwise difficult-to-prepare derivatives. | nih.govmdpi.com |
| [3+2] Cycloaddition | Reaction of a three-atom component (e.g., diazo compound) with a two-atom component (e.g., aryne) to form the five-membered ring of the indazole. | Aryne precursors (e.g., from anthranilic acid), α-diazocarbonyl compounds. | Access to highly functionalized indazoles, potential for continuous flow processing. | ucc.ie |
| Reductive Cyclization | Organophosphorus-mediated cyclization of substituted benzamidines to form 3-amino-2H-indazoles. | Organophosphorus reagents. | Provides a route to specific 2H-indazole isomers. | mdpi.com |
| Green Chemistry Methods | Utilizing environmentally benign solvents and catalyst-free conditions. | Ionic liquids, Water. | Reduced environmental impact, milder reaction conditions. | jocpr.comacs.org |
Advanced Mechanistic Insights into Indazole Reactivity
A deeper understanding of the mechanisms governing indazole reactivity is crucial for designing selective and efficient syntheses. Key areas of investigation include tautomerism, regioselectivity of substitution, and the role of reaction intermediates.
Annular Tautomerism: The indazole ring exhibits annular tautomerism, existing as the 1H-indazole and 2H-indazole forms. beilstein-journals.orgnih.gov The 1H-tautomer is generally the more thermodynamically stable and, therefore, predominant form. beilstein-journals.orgchemicalbook.com This equilibrium is fundamental to understanding the reactivity of the indazole nucleus, as electrophilic attack can occur at either the N1 or N2 position. beilstein-journals.orgnih.gov
Regioselectivity in N-Alkylation: The direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov Achieving regioselectivity is a significant synthetic challenge. Mechanistic studies, including density functional theory (DFT) calculations, have provided insights into controlling this selectivity. acs.orgbeilstein-journals.org Factors influencing the N1/N2 ratio include the choice of base, solvent, the nature of the electrophile, and steric and electronic effects of substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.org For instance, using sodium hydride in THF can favor N1-alkylation, potentially through chelation control involving substituents at the C3 position. beilstein-journals.org Conversely, bulky substituents at the C7 position can sterically hinder N1-alkylation, leading to higher N2 selectivity. beilstein-journals.org
Reaction Mechanisms: Detailed mechanistic studies are unraveling the pathways of complex transformations. For example, in the reaction of indazoles with formaldehyde (B43269) in acidic media, the mechanism involves the protonation of formaldehyde, which then reacts with the neutral indazole tautomers. nih.govacs.org Theoretical calculations have been instrumental in corroborating experimental findings, confirming that the formation of the N1-substituted product is thermodynamically favored over the N2 isomer. nih.govacs.org Understanding such pathways allows for the rational design of reactions to obtain desired products selectively.
Novel Research Applications Beyond Current Scope
The unique structural and electronic properties of the indazole scaffold have led to its exploration in a wide range of applications, extending far beyond its traditional use in pharmaceuticals. Indazole-containing compounds are recognized for a broad spectrum of pharmacological activities. nih.govnih.gov
Oncology: Indazole derivatives are prominent in cancer research. Pazopanib, an N2-substituted indazole, is an approved tyrosine kinase inhibitor. beilstein-journals.org Entrectinib is another example, showing potent activity against anaplastic lymphoma kinase (ALK). nih.gov Ongoing research is focused on designing novel indazole derivatives as inhibitors of other key cancer targets like pan-Pim kinases and Polo-like kinase 4 (PLK4). nih.gov
Antimicrobial Agents: Researchers are actively developing indazole-based compounds to combat microbial infections. orientjchem.org Novel series of indazoles linked to other heterocyclic systems like triazoles and oxadiazoles (B1248032) have been synthesized and shown to have significant antibacterial effects. researchgate.net Some derivatives have also demonstrated promising activity against phytopathogenic fungi and various Candida species, addressing needs in both agriculture and medicine. nih.govnih.gov
Neuroprotection and Cardiovascular Disease: The indazole scaffold is being investigated for applications in treating neurological and cardiovascular conditions. Certain N-substituted prolinamido indazoles have been identified as potent Rho kinase (ROCK) inhibitors, which have therapeutic potential for treating hypertension. nih.gov
Materials Science: An emerging and highly innovative application is in the field of molecular machinery. Functionalized indazoles, such as 6-[(ethylthio)methyl]-1H-indazole, are used to synthesize tripodal ligands that can anchor molecular motors to metallic or insulating surfaces. researchgate.netresearchgate.net This opens up possibilities for creating sophisticated nanoscale devices.
| Research Area | Specific Application/Target | Example Compound Class/Derivative | Reference |
|---|---|---|---|
| Oncology | Tyrosine Kinase Inhibition | Pazopanib (N2-substituted indazole) | beilstein-journals.org |
| Oncology | Anaplastic Lymphoma Kinase (ALK) Inhibition | Entrectinib (3-aminoindazole derivative) | nih.gov |
| Infectious Disease | Antibacterial Agents | Indazole-triazole-oxadiazole hybrids | researchgate.net |
| Infectious Disease | Antifungal/Anticandidal Agents | 3-phenyl-1H-indazole derivatives | nih.gov |
| Cardiovascular Disease | Rho Kinase (ROCK) Inhibition | N-substituted prolinamido indazoles | nih.gov |
| Materials Science | Molecular Motors/Gears | 6-functionalized indazoles for tripodal ligands | researchgate.netresearchgate.net |
Interdisciplinary Research Opportunities for Indazole-Based Compounds
The versatility of the indazole core makes it an ideal platform for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.
Medicinal Chemistry and Pharmacology: The synthesis of indazole libraries and their screening for biological activity remains a fruitful collaboration. orientjchem.orgpnrjournal.com This involves organic chemists designing and creating new molecules, while pharmacologists and biochemists evaluate their efficacy against biological targets like enzymes and receptors. researchgate.net Molecular docking studies are often employed to understand binding interactions and guide the design of more potent compounds. researchgate.netresearchgate.net
Chemical Biology: Indazole derivatives can be developed as chemical probes to study biological processes. Their ability to inhibit specific enzymes, such as kinases, allows researchers to investigate the roles of these proteins in cellular signaling pathways. nih.govnih.gov
Organometallic Chemistry and Cancer Therapy: The development of metal-based therapeutics is a growing field. Research into novel Ruthenium(II) complexes incorporating indazole ligands has shown that these compounds can exhibit strong cytotoxic properties against various tumor cell lines and even leishmanicidal capabilities. rsc.org This work combines inorganic coordination chemistry with cellular biology to create novel therapeutic agents.
Nanotechnology and Materials Science: As mentioned, the use of indazoles in constructing molecular motors is a prime example of interdisciplinary research. researchgate.net This area requires collaboration between synthetic chemists to build the molecules, surface scientists to anchor and characterize them on surfaces, and physicists to study and control their motion, paving the way for future nanodevices.
Q & A
Q. What are the optimal synthetic routes for preparing 6-(Chloromethyl)-1H-indazole hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves chloromethylation of the indazole core. A common approach is hydroxymethylation followed by chlorination. For example:
Hydroxymethylation : React 1H-indazole with paraformaldehyde in the presence of a catalyst (e.g., HCl or H₂SO₄) at 60–80°C to form 6-(hydroxymethyl)-1H-indazole.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) at 0–5°C to replace the hydroxyl group with chlorine, yielding the chloromethyl derivative. The hydrochloride salt is obtained via neutralization with HCl gas.
Critical Factors : Temperature control during chlorination prevents side reactions (e.g., ring chlorination). Catalyst choice affects regioselectivity; excess SOCl₂ improves yield but requires careful quenching .
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl in ¹H NMR) and indazole protons (δ ~7.5–8.5 ppm).
- HPLC : Monitor purity with a C18 column, using acetonitrile/water (0.1% TFA) as the mobile phase. A purity ≥98% is recommended for biological studies .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 201.6 (free base) and 238.0 (hydrochloride).
Validation : Compare retention times and spectral data with certified reference standards .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture, light, or elevated temperatures. Stability studies suggest a shelf life of ≥12 months when stored in amber glass vials with PTFE-lined caps .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Methodological Answer: Byproduct analysis (e.g., ring-chlorinated derivatives) requires:
- DoE (Design of Experiments) : Vary parameters like temperature, SOCl₂ molar equivalents, and reaction time. For example, reducing SOCl₂ from 3.0 to 1.5 equivalents decreases dichlorination byproducts by 40% .
- In situ Monitoring : Use FTIR to track the disappearance of the hydroxyl group (peak ~3200–3600 cm⁻¹) and confirm chloromethyl formation (C-Cl stretch ~750 cm⁻¹).
Resolution : Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
Q. How do structural modifications (e.g., substituent position) affect the compound’s biological activity?
Methodological Answer: Compare activity with analogs using:
- SAR Studies : Test this compound and its 4- or 5-substituted isomers in assays (e.g., kinase inhibition or antimicrobial activity). For example, 6-substitution enhances binding to ATP pockets in kinase targets due to steric effects .
- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze interactions with target proteins. Chloromethyl groups may form covalent bonds with cysteine residues, altering potency .
Q. What are the potential decomposition products under physiological conditions, and how do they impact toxicity profiles?
Methodological Answer: Hydrolysis in aqueous media (pH 7.4, 37°C) generates 6-(hydroxymethyl)-1H-indazole and HCl.
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer: Discrepancies may arise from:
- Purity Variability : Re-test batches with HPLC-certified purity ≥98% to exclude impurity-driven effects .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition).
- Cell Line Differences : Validate activity across multiple cell lines (e.g., cancer vs. non-cancer) .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
